Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide
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Overview
Description
Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide is a chemical compound known for its unique structure and reactivity. This compound belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,2-dihydro-3-methyl-1-phenylphosphorin with an oxidizing agent to introduce the oxide group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to remove the oxide group, reverting to its parent phosphorin compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Higher oxidation state phosphorin derivatives.
Reduction: Parent phosphorin compound.
Substitution: Substituted phosphorin derivatives with various functional groups.
Scientific Research Applications
Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the oxide group and the chlorine atom can influence its binding affinity and reactivity with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-: The parent compound without the oxide group.
Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-sulfide: A similar compound with a sulfide group instead of an oxide group.
Uniqueness
Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where the oxide functionality is required.
Properties
CAS No. |
109891-12-5 |
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Molecular Formula |
C12H12ClOP |
Molecular Weight |
238.65 g/mol |
IUPAC Name |
4-chloro-3-methyl-1-phenyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C12H12ClOP/c1-10-9-15(14,8-7-12(10)13)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
YEVJITYGOMMALI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CP(=O)(C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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